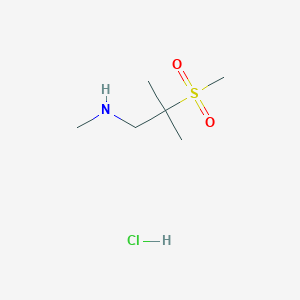

(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride

Vue d'ensemble

Description

2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride, also known as MMPMA-HCl, is a highly versatile compound that has been used in a variety of scientific research applications. It is a derivative of ammonium chloride, with a molecular weight of 191.6 g/mol, and a melting point of 180-182°C. MMPMA-HCl has been used in research involving enzyme inhibition, protein-protein interactions, and drug transport. It is also used as a buffer in biochemical assays, as a reagent in organic synthesis, and as a chromatographic stationary phase.

Applications De Recherche Scientifique

Organic Synthesis

(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride: is a valuable reagent in organic synthesis. Its structure, containing both amine and sulfonyl functional groups, makes it a versatile intermediate for the synthesis of complex molecules. It can be used to introduce the sulfonyl group into other compounds, which is a crucial step in the creation of sulfonamides, a class of compounds widely used in medicinal chemistry .

Catalysis

The compound’s sulfonyl group can act as a leaving group in catalytic cycles, facilitating various chemical transformations. This property is particularly useful in transition metal-catalyzed reactions, where the compound can serve as a ligand, modifying the electronic environment of the metal center and thus influencing the reaction outcome .

Material Science

In material science, (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride can be employed in the modification of surface properties of materials. Its ability to graft onto polymer chains can be used to alter the hydrophobicity or hydrophilicity of surfaces, which is essential in creating specialized coatings and adhesives .

Analytical Chemistry

As an analytical standard, this compound can be used in quantitative analysis by high-performance liquid chromatography (HPLC) or gas chromatography (GC). It serves as a reference point for the identification and quantification of similar compounds in complex mixtures .

Pharmaceutical Research

In pharmaceutical research, the compound’s structural features make it a potential precursor for the synthesis of drug candidates. Its sulfonyl group is a common moiety in many pharmaceuticals, and the amine group offers points of diversification for the development of new medicinal agents .

Agrochemical Development

The sulfonyl and amine groups present in (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride are also found in various agrochemicals. It can be used as a starting material for the synthesis of herbicides, pesticides, and fungicides, contributing to the development of new formulations for crop protection .

Propriétés

IUPAC Name |

N,2-dimethyl-2-methylsulfonylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S.ClH/c1-6(2,5-7-3)10(4,8)9;/h7H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUGGPFMIAZDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate](/img/structure/B1383615.png)

![{1-Azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B1383618.png)

![(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1383619.png)

![tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate](/img/structure/B1383623.png)

![Tert-Butyl 3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4-Piperidine]-1-Carboxylate 1,1-Dioxide](/img/structure/B1383626.png)

![1'-Tert-butyl 2-ethyl 6,8-dihydrospiro[[1,2,4]triazolo[5,1-c][1,4]oxazine-5,4'-piperidine]-1',2-dicarboxylate](/img/structure/B1383627.png)

![benzyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B1383630.png)

![3-Bromothieno[2,3-c]pyridin-7-ol](/img/structure/B1383633.png)

![[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B1383634.png)